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Compound of Interest

Compound Name: Dracoflavan B2

CAS No.: 194794-47-3

Cat. No.: B1649315

Get Quote

Target: Pancreatic -Amylase Inhibition & Selectivity
Profile[1]
Executive Summary
This guide provides a technical comparison between Dracoflavan B2 (a biflavonoid isolated

from Daemonorops draco resin) and Acarbose (the clinical gold standard

-glucosidase/

-amylase inhibitor).

While Acarbose functions as a dual-target competitive inhibitor, experimental data indicates

that Dracoflavan B2 functions as a selective, non-competitive inhibitor of pancreatic

-amylase. This distinction in mechanism—specifically the non-competitive modality—suggests
that Dracoflavan B2 retains efficacy even at high substrate (starch) concentrations, a scenario
where competitive inhibitors like Acarbose may lose potency. Furthermore, Dracoflavan B2
exhibits a unique selectivity profile, showing negligible activity against mammalian
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-glucosidase, potentially altering the gastrointestinal side-effect profile associated with
carbohydrate malabsorption.

Comparative Data Analysis: IC50 & Kinetics
The following data synthesizes head-to-head experimental values derived from high-throughput

screening and kinetic analysis of Daemonorops draco constituents.

Table 1: Inhibitory Potency and Mechanism of Action[1]
Feature Dracoflavan B2 Acarbose (Control)

Experimental
Context

Target Enzyme
Pancreatic

-Amylase

Pancreatic

-Amylase

Porcine Pancreatic

Amylase (PPA)

IC50 Value 27.0 µM 23.0 µM
Standard Starch-

Iodine / DNS Assay

Inhibition Type Non-Competitive Competitive
Lineweaver-Burk Plot

Analysis

Ki (Inhibition

Constant)
11.7 µM ~10.0 µM Kinetic modeling

Selectivity
High (Amylase

specific)

Low (Dual

Amylase/Glucosidase)

Mammalian enzyme

panel

Structure Biflavonoid (Dimer)
Pseudo-

oligosaccharide

Key Insight: The IC50 values are statistically comparable (27 µM vs 23 µM), indicating that

Dracoflavan B2 is a highly potent natural alternative. However, the Non-Competitive

mechanism of Dracoflavan B2 is the critical differentiator. It binds to an allosteric site, inducing

a conformational change that deactivates the enzyme regardless of substrate concentration.
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Mechanistic Pathway Visualization
The distinct binding modalities of these two compounds fundamentally alter how they regulate

carbohydrate hydrolysis.
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Figure 1: Mechanistic divergence. Acarbose competes for the active site, while Dracoflavan
B2 binds allosterically, reducing the enzyme's catalytic efficiency (

) without necessarily affecting substrate affinity (

).

Experimental Protocol: Validation Assay
To validate the IC50 values of Dracoflavan B2 in your own laboratory, use the DNS (3,5-

Dinitrosalicylic Acid) Colorimetric Assay. This method is robust, self-validating, and minimizes

interference from the flavonoid's intrinsic color compared to iodine-based methods.

Reagents & Preparation[2]
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Buffer: 20 mM Sodium Phosphate Buffer (pH 6.9) with 6.7 mM NaCl.

Enzyme Solution: Porcine Pancreatic

-Amylase (PPA) dissolved in cold buffer (adjust to 2 units/mL).

Substrate: 1% (w/v) Soluble Starch solution (boiled and cooled).

DNS Reagent: 1% 3,5-Dinitrosalicylic acid, 30% Sodium potassium tartrate in 0.4 M NaOH.

Test Compounds: Dissolve Dracoflavan B2 and Acarbose in DMSO (Final DMSO

concentration in assay < 5%).

Step-by-Step Workflow
Pre-Incubation (The Interaction Phase):

Mix 200 µL of Test Compound (various concentrations) + 200 µL of Enzyme Solution.

Incubate at 37°C for 10 minutes.

Control: Replace test compound with buffer (100% Activity).

Blank: Replace enzyme with buffer (0% Activity).

Reaction Initiation:

Add 200 µL of Starch Substrate to all tubes.

Incubate at 37°C for exactly 10 minutes.

Termination & Development:

Add 400 µL of DNS Reagent to stop the reaction.

Boil the mixture in a water bath (100°C) for 5 minutes (Critical for color development).

Cool to room temperature in an ice bath.

Detection:
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Dilute with 3 mL of distilled water.

Measure Absorbance at 540 nm.

Calculation
Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression.

Assay Logic Visualization
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Figure 2: The DNS Assay workflow. The critical "Self-Validating" step is the boiling phase;

failure to boil for full 5 minutes results in incomplete color development and false IC50 data.

Structural & SAR Insights
Why is Dracoflavan B2 potent?

Dimerization: Dracoflavan B2 is a dimer of (2S)-7-hydroxyflavan-4-one. Research indicates

that the dimeric structure provides the necessary steric bulk and hydrophobic surface area to

occupy the allosteric site of

-amylase effectively.

A-Ring Phenolic Group: The phenolic hydroxyl group on the A-ring is critical. Methylation or

removal of this group results in a drastic loss of inhibitory activity, highlighting its role in

hydrogen bonding within the enzyme's regulatory pocket.

Selectivity: Unlike Acarbose, which mimics the transition state of hydrolysis for both amylase

and glucosidase, Dracoflavan B2's structure does not fit the mammalian

-glucosidase active site, conferring its specific profile.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.researchgate.net/publication/230180767_Novel_Flavonoids_in_Dragon's_Blood_of_Daemonorops_draco
https://www.researchgate.net/publication/230180767_Novel_Flavonoids_in_Dragon's_Blood_of_Daemonorops_draco
https://pubs.acs.org/doi/abs/10.1021/np9702188
https://pubs.acs.org/doi/abs/10.1021/np9702188
https://www.benchchem.com/product/b1649315?utm_src=pdf-custom-synthesis#bc-rfq
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.1041328/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.1041328/full
https://www.researchgate.net/publication/230180767_Novel_Flavonoids_in_Dragon's_Blood_of_Daemonorops_draco
https://pubs.acs.org/doi/abs/10.1021/np9702188
https://www.benchchem.com/product/b1649315/docs#comparative-guide-dracoflavan-b2-vs-acarbose
https://www.benchchem.com/product/b1649315/docs#comparative-guide-dracoflavan-b2-vs-acarbose
https://www.benchchem.com/product/b1649315/docs#comparative-guide-dracoflavan-b2-vs-acarbose
https://www.benchchem.com/product/b1649315/docs#comparative-guide-dracoflavan-b2-vs-acarbose
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1649315?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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